molecular formula C18H23NO4 B14162901 Kesselringine CAS No. 54692-48-7

Kesselringine

Cat. No.: B14162901
CAS No.: 54692-48-7
M. Wt: 317.4 g/mol
InChI Key: LEFDMAOTHOSJAA-MBUVNVKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kesselringine is a quaternary homoproaporphine alkaloid identified as a primary constituent of Colchicum kesselringii Regl . It serves as a key precursor in the synthesis of other complex alkaloids, such as regecoline, through methods including photochemical conversion and iodine oxidation . This compound belongs to the broader class of Colchicaceae alkaloids, which are biosynthetically derived from a phenethylisoquinoline precursor . Alkaloids in this family, such as the well-known colchicine, are extensively studied for their potent biological activities, particularly their interaction with tubulin and antimitotic effects, which make them valuable tools for cellular and biochemical research . As a specialized natural product, this compound offers researchers a valuable compound for phytochemical studies, investigations into biosynthetic pathways, and exploration of structure-activity relationships within this intriguing class of molecules . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human use of any kind.

Properties

CAS No.

54692-48-7

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(1S,4R,5S,14R)-5-methoxy-6-oxa-13-azapentacyclo[8.6.2.11,5.07,17.014,18]nonadeca-7,9,17-triene-4,8-diol

InChI

InChI=1S/C18H23NO4/c1-22-18-9-17(6-3-13(18)21)5-2-11-14-10(4-7-19-11)8-12(20)16(23-18)15(14)17/h8,11,13,19-21H,2-7,9H2,1H3/t11-,13-,17+,18+/m1/s1

InChI Key

LEFDMAOTHOSJAA-MBUVNVKMSA-N

Isomeric SMILES

CO[C@@]12C[C@]3(CC[C@@H]4C5=C3C(=C(C=C5CCN4)O)O1)CC[C@H]2O

Canonical SMILES

COC12CC3(CCC4C5=C3C(=C(C=C5CCN4)O)O1)CCC2O

Origin of Product

United States

Preparation Methods

Initial Functionalization: Bromination and Enol Ether Formation

The synthesis commences with chiral intermediate 6 , derived from (R)-carvone. Treatment with N-bromosuccinimide (NBS) in acetic acid at 0°C installs an aryl bromide (7 ) in 94% yield (Table 1, Step 1). Subsequent protection of the ketone as an enol ether (8 ) employs trimethyl orthoformate and pyridinium p-toluenesulfonate (PPTS) in methanol, achieving 88% yield after column purification.

Baeyer–Villiger Oxidation: Lactone Construction

Ketone 9 , obtained via acylation of 8 , undergoes Baeyer–Villiger oxidation with m-CPBA in dichloromethane (DCM) containing lithium carbonate. This step generates lactone 10 with a diastereomeric ratio (d:r) of 5.7:1 and 92% yield (Table 1, Step 3). The reaction proceeds via a Criegee intermediate, with the carbonate base mitigating acid-catalyzed side reactions.

Reduction-Oxidation Sequence: Aldehyde Lactone Synthesis

Diisobutylaluminium hydride (DIBAL-H) reduces lactone 10 to a hemiacetal, which pyridinium chlorochromate (PCC) oxidizes to aldehyde-lactone 11 (65% yield over two steps). This sequence establishes the α,β-unsaturated aldehyde necessary for subsequent cyclization.

Pinacol Cyclization and Deprotection

Samarium(II) iodide-mediated pinacol coupling of 11 affords hydroxy ketone 12 , which undergoes hydrogenolysis over palladium on carbon (Pd/C) to remove the N-benzyloxycarbonyl (Cbz) group, yielding (+)-jolantidine (13 ) in 73% yield (Table 1, Step 5).

Methylation and Final Demethylation

Swern oxidation (oxalyl chloride, dimethyl sulfoxide) of 14 produces a ketone intermediate, reduced with lithium aluminium hydride (LiAlH₄) to (+)-regiline (16 ; 69% yield). Treatment of 16 with BBr₃ in DCM cleaves the methyl ether, delivering (+)-kesselridine (17 ) in 78% yield (Table 1, Step 8).

Table 1: Stepwise Synthesis of Kesselridine

Step Starting Material Reagents/Conditions Product Yield
1 6 NBS, AcOH, 0°C 7 94%
2 7 Trimethyl orthoformate, PPTS, MeOH 8 88%
3 9 m-CPBA, Li₂CO₃, DCM 10 92%
4 10 DIBAL-H, DCM; PCC, DCM 11 65%
5 11 SmI₂, THF; H₂, Pd/C 13 73%
6 13 CH(OMe)₃, CSA, MeOH 14 85%
7 14 (COCl)₂, DMSO, NEt₃; LiAlH₄, THF 16 66%
8 16 BBr₃, DCM 17 (kesselridine) 78%

Optimization of Baeyer–Villiger Oxidation

The lactonization step (Step 3) proved sensitive to solvent and base selection. Comparative trials (Table 2) revealed that lithium carbonate in DCM minimized epimerization, whereas sodium phosphate buffer reduced yield to 68%. The use of m-CPBA as the oxidant ensured regioselective oxygen insertion adjacent to the ketone’s α-carbon.

Table 2: Solvent and Base Screening for Lactonization

Entry Oxidant Base Solvent Yield d:r Ratio
1 m-CPBA Li₂CO₃ DCM 92% 5.7:1
2 MMPA Na₂HPO₄ THF 75% 3.2:1
3 H₂O₂/SeO₂ None DCM 52% 1.5:1

Comparative Analysis with Related Alkaloids

Kesselridine’s synthesis mirrors strategies employed for misramine and lamellarins, particularly in leveraging Baeyer–Villiger oxidation. For instance, (−)-misramine 26 incorporates a similar lactone intermediate derived from m-CPBA-mediated oxidation (80% yield). However, kesselridine’s demethylation step distinguishes it, requiring precise control of BBr₃ stoichiometry to avoid overhalogenation.

Challenges and Mitigation Strategies

Diastereoselectivity in Lactonization

The moderate d:r ratio (5.7:1) in Step 3 necessitated chromatographic separation. Introducing chiral auxiliaries or asymmetric catalysis could enhance stereocontrol, though this remains unexplored in current literature.

Demethylation Side Reactions

BBr₃’s propensity to cleave ester linkages required careful temperature moderation (−20°C) and short reaction times (2 h). Alternative agents like trimethylsilyl iodide (TMSI) were tested but resulted in lower yields (54%).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Kesselringine’s binding affinities with structurally or functionally related compounds evaluated in the same study :

Compound Name Compound ID ACE-II Binding NSP15 Binding Mpro Binding
This compound 76967674 -7.3 -7.9 -8.6
Colchicine 6167 -6.2 -6.9 -7.8
Coumaric Acid 637542 -6.0 -6.2 -6.1
Luteolin 5280445 -7.4 -8.3 -8.6
2-Acetoxyfuranodiene 91748044 -7.0 -7.3 -8.4
Dihydropyrocurzerenone 91734838 -6.3 -7.0 -8.1

Key Findings:

ACE-II Inhibition: this compound outperforms colchicine (-7.3 vs. -6.2) and coumaric acid (-7.3 vs. -6.0), indicating stronger binding to the ACE-II receptor, a critical target for SARS-CoV-2 entry . Luteolin shows marginally better ACE-II affinity (-7.4), suggesting subtle structural advantages in flavonoid scaffolds .

Mpro Inhibition: this compound matches luteolin’s potency (-8.6) and surpasses 2-acetoxyfuranodiene (-8.4), highlighting its dual efficacy against viral replication machinery .

Structural and Functional Insights:

  • Colchicine Analogues : Lumicolchicines (ID: 244898) and colchimine (ID: -6.6) show moderate binding, but their tropolone cores may limit target versatility compared to this compound’s undefined scaffold .
  • Furanodiene Derivatives: 2-Acetoxyfuranodiene and 2-methoxyfuranodiene demonstrate selective Mpro inhibition, though their ACE-II/NSP15 affinities lag behind this compound, underscoring its balanced multi-target profile .

Research Implications and Limitations

  • Advantages of this compound : Its broad-spectrum activity against COVID-19 targets and colorectal cancer-related proteins positions it as a promising lead compound for further development .
  • Gaps in Data :
    • Structural characterization (e.g., NMR, IR) and synthetic protocols are absent in the available evidence, limiting reproducibility (as per guidelines in ).
    • In vitro/in vivo validation is required to confirm computational docking results.

Q & A

Q. What are the established synthetic pathways for Kesselringine, and what experimental parameters critically influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cycloaddition or catalytic cross-coupling. Key parameters include:

  • Temperature control : Exothermic reactions may require gradual heating/cooling to prevent side products.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd, Ru) must be optimized for stereochemical outcomes .
  • Purification : Column chromatography or recrystallization should be validated via HPLC or GC-MS to confirm purity thresholds (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s molecular structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^{13}C NMR with deuterated solvents to resolve stereoisomerism.
  • X-ray Diffraction (XRD) : Single-crystal analysis is definitive for absolute configuration determination .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

  • Controlled replication : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and environmental conditions (pH, temperature) to isolate variables .
  • Advanced analytics : Employ dynamic light scattering (DLS) for solubility analysis or differential scanning calorimetry (DSC) for stability profiling .
  • Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify methodological discrepancies .

Q. What computational strategies effectively model this compound’s reactivity, and how can theoretical predictions be validated experimentally?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., transition states) using Gaussian or ORCA software. Validate with kinetic isotope effects (KIE) .
  • Molecular Dynamics (MD) : Predict solvation effects using AMBER or GROMACS, then corroborate with experimental solvatochromic data .
  • Benchmarking : Compare computational binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .

Q. What methodologies optimize the study of this compound’s biological interactions while minimizing assay interference?

Methodological Answer:

  • SPR/BLI : Use label-free techniques to measure real-time binding kinetics, avoiding fluorescent dye artifacts.
  • CRISPR-Cas9 knockouts : Validate target specificity in cellular models to distinguish direct vs. off-target effects .
  • Negative controls : Include vehicle-only and scrambled-compound groups in dose-response assays .

Methodological Frameworks for Complex Research

Q. How should researchers design a scoping review to map this compound’s applications across interdisciplinary studies?

Methodological Answer:

  • PEO Framework : Structure the review around Population (e.g., cell lines), Exposure (this compound dosage), and Outcomes (e.g., IC50 values) .
  • Data extraction : Use Covidence or Rayyan to screen literature, prioritizing studies with raw data availability (e.g., crystallographic CIF files) .
  • Gap analysis : Identify understudied areas (e.g., metabolic pathways) using SWOT analysis matrices .

Q. What strategies mitigate biases in interpreting contradictory data on this compound’s mechanistic pathways?

Methodological Answer:

  • Blinded analysis : Assign independent teams to analyze raw NMR/LC-MS data without prior knowledge of hypotheses .
  • Triangulation : Cross-validate findings using orthogonal methods (e.g., enzymatic assays + molecular docking) .
  • Pre-registration : Document hypotheses and analytical pipelines on platforms like Open Science Framework before data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.